benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Catalog No.
S680301
CAS No.
930837-03-9
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxyl...

CAS Number

930837-03-9

Product Name

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1

InChI Key

WYLJXEXNZWQHBJ-GFCCVEGCSA-N

SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2

Potential Role in Modulating Biological Processes:

  • Cancer Biology

    Research suggests the compound might hold promise in cancer research, but the specific mechanisms and potential applications are not yet fully understood [].

  • Other Areas

    Preliminary investigations suggest potential applications in other fields like endocrinology, immunology, and neuroscience, but further research is needed to confirm these possibilities [].

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a hydroxymethyl group and a benzyl ester. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molar mass of approximately 250.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology, serving as a versatile building block in drug development.

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form new esters.
  • Nucleophilic Substitution: The hydroxymethyl group can be substituted under certain conditions, allowing for the introduction of different functional groups.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols, depending on the reaction conditions.

These reactions make benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate a valuable intermediate in organic synthesis.

Research indicates that benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, making it a candidate for further investigation in:

  • Antidepressant Activity: Some studies suggest that compounds with similar structures may influence serotonin receptors.
  • Antimicrobial Properties: Preliminary data indicate that this compound may possess antibacterial or antifungal activity.

Further studies are necessary to fully elucidate its biological profile.

The synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of 1,2-diamines with carbonyl compounds.
  • Hydroxymethylation: The introduction of the hydroxymethyl group may be accomplished via formaldehyde or other suitable reagents.
  • Esterification: Finally, benzyl alcohol is reacted with the carboxylic acid derivative to form the ester.

Each step requires careful optimization of reaction conditions to ensure high yields and purity .

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate has several applications, particularly in:

  • Drug Development: Its unique structure allows it to serve as a scaffold for designing new pharmaceuticals.
  • Chemical Research: It is used as an intermediate in synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Investigating its interactions with biological systems can lead to insights into new therapeutic agents.

Interaction studies involving benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest potential interactions with:

  • Serotonin Receptors: Indicating possible antidepressant effects.
  • Dopamine Receptors: Suggesting implications for neuropsychiatric disorders.

These interactions warrant further exploration through in vitro and in vivo studies to confirm efficacy and safety profiles .

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate shares structural similarities with several other compounds, including:

Compound NameStructureNotable Features
Benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylateC₁₄H₁₇N₃O₂Contains a cyanomethyl group; potential for different biological activities .
1-Boc-piperazineC₁₃H₁₈N₂O₂Utilized as a protecting group in organic synthesis; simpler structure .
4-(2-Hydroxyethyl)piperazineC₈H₁₈N₂OExhibits different solubility properties; often used in polymer chemistry .

Uniqueness

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups that allow for diverse reactivity and biological activity. Its potential as a lead compound in drug discovery sets it apart from others listed above.

XLogP3

0.3

Dates

Modify: 2023-08-15

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